6-Amino-3-(3-carboxy-4-chlorophenyl)picolinic acid
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Overview
Description
6-Amino-3-(3-carboxy-4-chlorophenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields. It is known for its unique structure, which includes an amino group, a carboxyl group, and a chlorophenyl group attached to a picolinic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(3-carboxy-4-chlorophenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-chlorobenzoic acid, followed by reduction to form the corresponding amine. This intermediate is then subjected to a coupling reaction with picolinic acid derivatives under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-(3-carboxy-4-chlorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products: The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted phenyl derivatives .
Scientific Research Applications
6-Amino-3-(3-carboxy-4-chlorophenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a ligand in biochemical assays and studies involving enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of herbicides.
Mechanism of Action
The mechanism of action of 6-Amino-3-(3-carboxy-4-chlorophenyl)picolinic acid involves its interaction with specific molecular targets. It binds to zinc finger proteins, altering their structure and inhibiting their function. This disruption affects various cellular pathways, including those involved in viral replication and immune responses .
Comparison with Similar Compounds
Picolinic Acid: Shares the picolinic acid backbone but lacks the amino and chlorophenyl groups.
Nicotinic Acid: Another pyridinecarboxylic acid with different functional groups.
Isonicotinic Acid: Similar structure but with the carboxyl group in a different position.
Uniqueness: 6-Amino-3-(3-carboxy-4-chlorophenyl)picolinic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
6-amino-3-(3-carboxy-4-chlorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-9-3-1-6(5-8(9)12(17)18)7-2-4-10(15)16-11(7)13(19)20/h1-5H,(H2,15,16)(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTHGVINWNRZMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(N=C(C=C2)N)C(=O)O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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